Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate
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Overview
Description
Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and carbamate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the piperidine ring with a methoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted piperidine and methoxyphenyl compounds.
Scientific Research Applications
Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues, while the carbamate group can form hydrogen bonds with active site residues. These interactions modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A simpler derivative used in similar synthetic applications.
N-acylpiperidine derivatives: These compounds share the piperidine core and exhibit similar biological activities.
Uniqueness
Methyl ((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of both the methoxyphenyl and carbamate groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
methyl N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-22-14-6-4-3-5-13(14)18-15(20)19-9-7-12(8-10-19)11-17-16(21)23-2/h3-6,12H,7-11H2,1-2H3,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAJIMVBSDOXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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